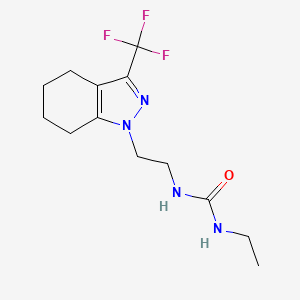

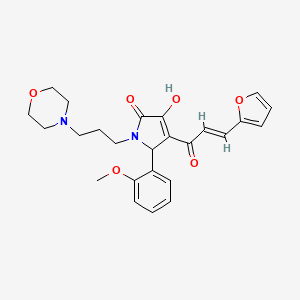

![molecular formula C23H41N B2503824 [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- CAS No. 88510-89-8](/img/structure/B2503824.png)

[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-trans isomers, also known as geometric isomers, are a type of stereoisomer where the spatial arrangement of atoms differs. This occurs in molecules where there is restricted rotation, such as around a carbon-carbon double bond . In the context of chemistry, “cis” indicates that the functional groups are on the same side of some plane, while “trans” conveys that they are on opposing sides .

Molecular Structure Analysis

In cis-trans isomers, the spatial arrangement of atoms or functional groups can significantly impact the molecule’s properties. For example, in 1,2-dichloroethene, the cis isomer has the two chlorine atoms on the same side of the molecule, while the trans isomer has them on opposite sides .Chemical Reactions Analysis

The chemical reactions involving cis-trans isomers can be influenced by the spatial arrangement of the atoms. For instance, the pyrolysis performance of decalin isomers (cis-decalin, trans-decalin, and their mixtures) was found to vary based on their cis/trans structures .Physical And Chemical Properties Analysis

The physical and chemical properties of cis-trans isomers can differ significantly. For example, the boiling points of cis and trans isomers can vary due to differences in polarity and intermolecular forces .Aplicaciones Científicas De Investigación

Liquid Crystals and Aggregation-Induced Emission (AIE)

Liquid crystals (LCs) are materials with anisotropic properties, often used in displays and optical devices. The compound has been investigated for its LC behavior. Here’s how it contributes:

- Aggregation-Induced Emission (AIE) : AIE refers to enhanced fluorescence upon aggregation. Researchers have designed calamitic liquid crystals based on tolane with AIE characteristics. These luminescent liquid crystals (LLCs) address the conflict between aggregation-caused quenching and the need for aggregation or self-organization in LCs . By incorporating AIE properties, these LCs can potentially improve display technologies and other optoelectronic applications.

Structural Insights: Cis-Trans Interactions

The compound’s cis-trans isomerism plays a crucial role in its behavior. Let’s explore this aspect:

- Cis-Trans Interactions : Cell surface receptors often bind ligands expressed on the same cell (in cis) as well as on neighboring cells (in trans). For instance, CD22, a sialic acid-binding immunoglobulin-like lectin (Siglec), exhibits both cis and trans binding. Understanding the structural basis of these interactions helps decipher their biological roles. Researchers investigate how cells discriminate between cis and trans interactions and the features that allow receptors to engage ligands on the same or apposed cell membranes .

Pyrolysis Performance

The compound’s pyrolysis behavior is relevant for fuel applications:

- Decalin Isomers : Researchers have studied the pyrolysis of decalin isomers, including cis-decalin and trans-decalin. Understanding the effects of cis/trans structures on pyrolysis performance provides insights into fuel properties .

Organic Synthesis and Disilylation Reactions

The compound’s unique structure makes it valuable in organic synthesis:

- 1,2-Disilylated Alkenes : Researchers have explored methods for preparing cis/trans-1,2-disilylated and gem-disilylated alkenes. These compounds serve as versatile building blocks in materials and organic chemistry .

Viscosity Studies

The compound’s viscosity behavior is relevant for mixtures:

- Binary Liquid Mixtures : Investigations into the binary liquid mixture of this compound with α-tocopherol provide data on viscosity. Understanding such mixtures contributes to our knowledge of organic compounds .

Thermodynamic Properties

Lastly, the compound’s thermodynamic properties have been critically evaluated:

- ThermoData Engine : The NIST ThermoData Engine software package provides data on pure compounds, including this one. Researchers use dynamic data analysis to understand its behavior .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBISKRSUBYSCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2503752.png)

![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

![N-[2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2503763.png)

![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)